molecular formula C17H16N2O4S2 B6484825 N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899758-01-1

N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6484825
CAS No.: 899758-01-1
M. Wt: 376.5 g/mol
InChI Key: CGUILSITOPEEGB-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a propanamide derivative featuring a 1,2-benzothiazole-1,1,3-trioxide (saccharin-derived) moiety and a 2-(methylsulfanyl)phenyl substituent. The benzothiazole-trioxo group is a hallmark of saccharin-based compounds, which are widely explored for medicinal applications due to their metabolic stability and bioactivity . The methylsulfanyl group may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-11(16(20)18-13-8-4-5-9-14(13)24-2)19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUILSITOPEEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has recently garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Structure and Properties

The compound features a methylsulfanyl group attached to a phenyl ring along with a trioxo-benzothiazole moiety. Its molecular formula is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 302.35 g/mol. The structural complexity suggests potential interactions within biological systems that warrant investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions to prevent unwanted side reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm product identity and monitor reaction progress.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of methylsulfanyl phenyl compounds have shown significant antibacterial activity against various strains such as MRSA, E. coli, K. pneumoniae, and A. baumannii with growth inhibition rates ranging from 85% to 97% .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaGrowth Inhibition (%)
7gMRSA97.76
7aE. coli85.76
7bK. pneumoniae91.20
7cA. baumannii82.50

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been found to selectively inhibit the COX-2 enzyme with IC50 values ranging from 0.100.10 to 0.31μM0.31\mu M, demonstrating significant potential in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX-2 Inhibitory Activity

CompoundIC50 (µM)Selectivity Index
Indomethacin0.079Low
Compound 7a0.10High
Compound 7b0.31High

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The benzothiazole component is particularly noted for its ability to participate in electron transfer processes.

Case Studies

Recent studies have highlighted the compound's potential in therapeutic applications:

  • Antimicrobial Study : A study reported that derivatives of this compound exhibited potent activity against resistant bacterial strains and suggested further investigation into their mechanism of action .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound showed significant reduction in edema compared to control groups .

Comparison with Similar Compounds

Saccharin Derivatives with Benzamide Linkages

Examples :

  • N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)
  • N-[2-(Furan-2-yl)ethyl]-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (53)

Structural Differences :

  • These compounds replace the propanamide chain with a benzamide group, linked via a methylene bridge to the saccharin moiety.
  • Substituents on the benzamide (e.g., methyl, furan-ethyl) modulate electronic and steric properties.

Propan-2-yl 2-(1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate

Example : Propan-2-yl ester derivative .

Structural Differences :

  • Replaces the propanamide group with an isopropyl ester.
  • Retains the planar benzothiazole-trioxo core (r.m.s. deviation = 0.0169 Å) .

Physicochemical Properties :

  • Melting point: 392–394 K.
  • Crystal packing stabilized by C–H···O interactions .

Sulfonamide-Functionalized Propanamides

Examples : Compounds 20–24 .

Structural Differences :

  • Feature sulfonamide groups on fluorophenyl or chlorophenyl rings instead of the benzothiazole-trioxo system.
  • Incorporate trifluoromethylpyridine moieties for enhanced metabolic stability.

Physicochemical Properties :

  • Melting points range: 74–98°C.
  • Characterized by $ ^1H $ NMR and MS (FAB) .

Oxadiazole-Thiazole Propanamides

Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides .

Structural Differences :

  • Replace benzothiazole-trioxo with oxadiazole-thiazole heterocycles.
  • Sulfanyl linkages enhance conformational flexibility.

Comparative Analysis Table

Compound Class Key Structural Features Synthesis Highlights Physicochemical/Biological Notes
Target Compound Propanamide, methylsulfanylphenyl, benzothiazole-trioxo Likely saccharin-based alkylation Data limited; inferred bioactivity from analogs
Saccharin-Benzamide Derivatives Methylene-linked benzamide, variable substituents Amine coupling in THF/DCM, Boc protection Anti-inflammatory potential
Saccharin Ester Derivatives Isopropyl ester, planar benzothiazole-trioxo Ultrasonic reaction (94.4% yield) NSAID precursor, high thermal stability
Sulfonamide Propanamides Trifluoromethylpyridine, sulfonamide substituents Multi-step fluorination/sulfonylation High yields (54–85%), drug candidate potential
Oxadiazole-Thiazole Propanamides Sulfanyl-linked heterocycles Hydrazine/CS₂ cyclization Antimicrobial/anticancer applications

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